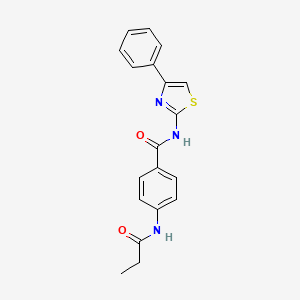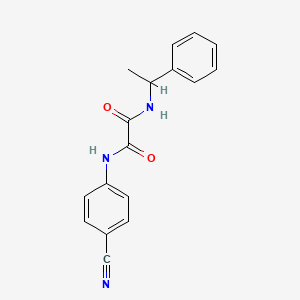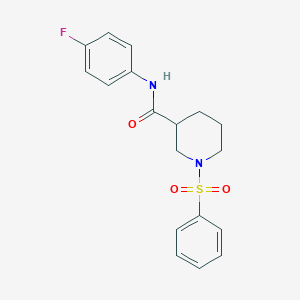
N-(4-phenyl-1,3-thiazol-2-yl)-4-(propionylamino)benzamide
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-4-(propionylamino)benzamide, commonly known as PTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTB is a thiazole-based molecule that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of PTB is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, PTB has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, PTB may be able to induce the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the aggregation of beta-amyloid peptides. PTB has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using PTB in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDAC enzymes in cancer and other diseases. However, one limitation of using PTB is that it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on PTB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of PTB. Another area of interest is the development of PTB derivatives that may have improved pharmacological properties, such as better bioavailability or lower toxicity. Finally, further studies are needed to fully understand the mechanism of action of PTB and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, PTB is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTB has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the aggregation of beta-amyloid peptides. While there are limitations to its use in lab experiments, PTB remains a useful tool for studying the role of HDAC enzymes in cancer and other diseases. Further research is needed to fully understand the mechanism of action of PTB and its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
PTB has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. PTB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-2-17(23)20-15-10-8-14(9-11-15)18(24)22-19-21-16(12-25-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJFNTCKXCZGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398158.png)
![N-(2-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398166.png)
![N-[3-(butyrylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4398174.png)





![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4398235.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-methyl-2-propen-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4398242.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B4398244.png)
![4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B4398249.png)
![N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide](/img/structure/B4398261.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398269.png)